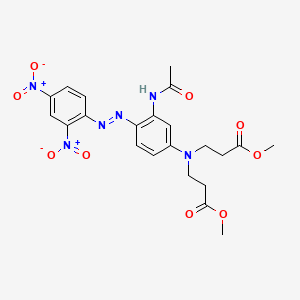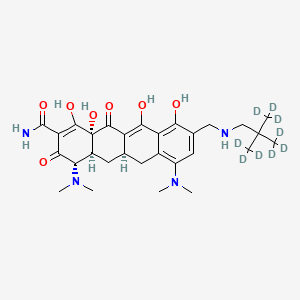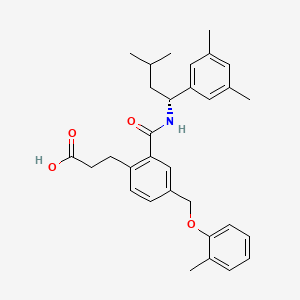
EP3 antagonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EP3 antagonist 6 is a potent and selective antagonist of the prostaglandin E2 receptor 3 (EP3 receptor). This compound has shown significant potential in various scientific research fields, particularly in the study of prostaglandin-mediated physiological and pathological processes. This compound is known for its ability to inhibit prostaglandin E2-induced uterine contractions in pregnant rats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 6 involves the preparation of 3-(2-aminocarbonylphenyl)propanoic acid analogs. The synthetic route includes several steps, such as the formation of intermediate compounds through various chemical reactions, including amide bond formation and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
EP3 antagonist 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
EP3 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of prostaglandin-mediated reactions and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of EP3 receptors in various biological processes, such as inflammation, fever, and cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin receptors.
Wirkmechanismus
EP3 antagonist 6 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting the action of prostaglandin E2. This inhibition leads to a decrease in intracellular calcium levels and cyclic adenosine monophosphate (cAMP) production, which in turn affects various cellular processes such as inflammation, smooth muscle contraction, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
EP3 antagonist 6 is unique in its high selectivity and potency for the EP3 receptor. Similar compounds include:
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of prostaglandin E2 and its receptors in various physiological and pathological processes. Its unique properties and wide range of applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C31H37NO4 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
3-[2-[[(1R)-1-(3,5-dimethylphenyl)-3-methylbutyl]carbamoyl]-4-[(2-methylphenoxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1 |
InChI-Schlüssel |
PUQCPIMXFYPCIE-MUUNZHRXSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)N[C@H](CC(C)C)C3=CC(=CC(=C3)C)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


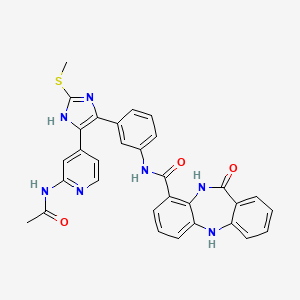
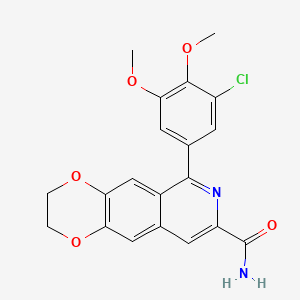
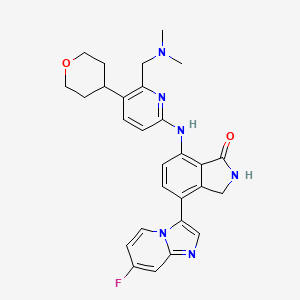

![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


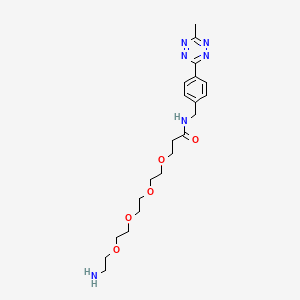
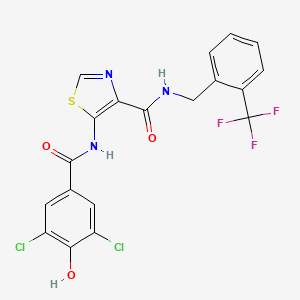
![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
